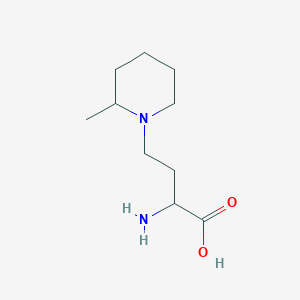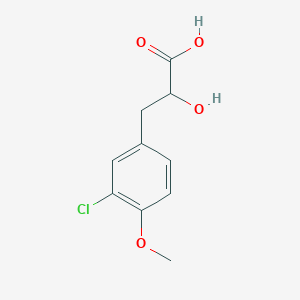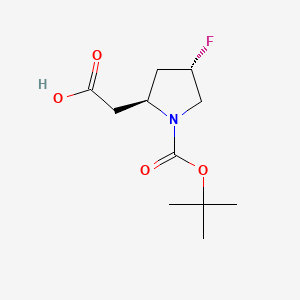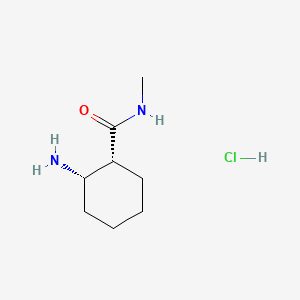
rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis: is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis typically involves the cyclization of appropriate precursors under controlled conditions. The process often includes the use of catalysts and specific reaction temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are commonly employed to separate and purify the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, particularly nucleophilic substitutions, where the amino group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral interactions and reactions.
Biology: In biological research, this compound is often used to investigate the effects of chirality on biological systems. It can serve as a model compound for studying enzyme-substrate interactions and receptor binding.
Medicine: In medicine, rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis has potential applications in drug development. Its chiral nature can influence the pharmacokinetics and pharmacodynamics of drug candidates.
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its stereochemistry is crucial for the development of enantiomerically pure products.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain receptors or enzymes, influencing their activity. This selective binding can modulate biochemical pathways and produce desired therapeutic effects.
Comparación Con Compuestos Similares
- rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid
- rac-(1R,2S)-2-benzoylcyclopropane-1-carboxylic acid
Comparison: Compared to similar compounds, rac-(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamidehydrochloride, cis stands out due to its unique amino and carboxamide functional groups. These groups contribute to its distinct chemical reactivity and biological activity. Additionally, its specific stereochemistry provides unique interactions with molecular targets, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H17ClN2O |
|---|---|
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
(1R,2S)-2-amino-N-methylcyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10-8(11)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3,(H,10,11);1H/t6-,7+;/m1./s1 |
Clave InChI |
UIBFMEZPGGLDRH-HHQFNNIRSA-N |
SMILES isomérico |
CNC(=O)[C@@H]1CCCC[C@@H]1N.Cl |
SMILES canónico |
CNC(=O)C1CCCCC1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


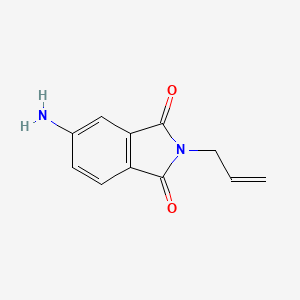
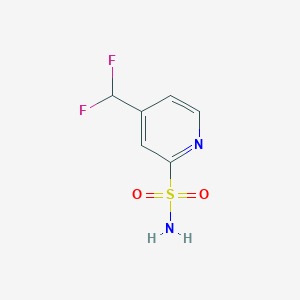

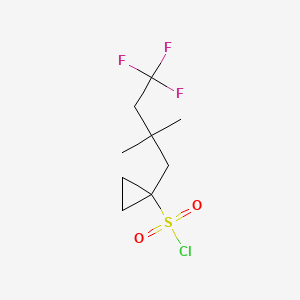

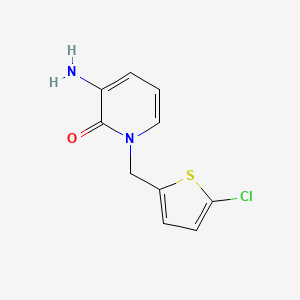

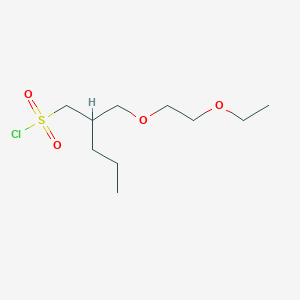
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
